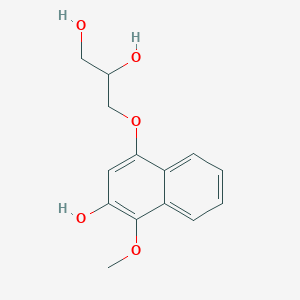
4,5,11-Trimethyl-5H-quinindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,11-Trimethyl-5H-quinindoline, also known as TMQ or Nitroxoline, is a nitrogen-containing heterocyclic compound that has been widely studied for its potential applications in various fields such as medicine, chemistry, and biology. TMQ is a derivative of the quinoline family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 4,5,11-Trimethyl-5H-quinindoline is complex and varies depending on the specific application. In general, this compound exerts its biological activities by binding to specific target molecules, such as enzymes, receptors, or nucleic acids, and modulating their functions. For example, this compound has been found to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. This compound has also been found to inhibit the activity of human telomerase, which is a key enzyme for cell immortalization and cancer development.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the specific application. In general, this compound has been found to induce DNA damage, apoptosis, and cell cycle arrest in cancer cells, while sparing normal cells. This compound has also been found to inhibit the growth and virulence of various pathogenic bacteria, viruses, and fungi. This compound has also been found to modulate the expression and activity of various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in cell survival, inflammation, and immunity.
実験室実験の利点と制限
4,5,11-Trimethyl-5H-quinindoline has several advantages for lab experiments, including its high potency, low toxicity, and broad-spectrum activity. This compound is also relatively easy to synthesize and purify, and it is stable under various conditions. However, this compound also has several limitations for lab experiments, including its poor solubility in water, its potential interference with other reagents or assays, and its limited availability or accessibility in some regions.
将来の方向性
4,5,11-Trimethyl-5H-quinindoline has several potential future directions for research and development, including the following:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of this compound.
2. Exploration of the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds.
3. Elucidation of the molecular mechanism of action of this compound and its analogs, using advanced techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling.
4. Evaluation of the pharmacokinetics and pharmacodynamics of this compound and its analogs in animal models and clinical trials, to assess their safety, efficacy, and toxicity.
5. Development of new applications of this compound and its analogs in various fields, such as nanotechnology, materials science, and environmental science.
In conclusion, this compound is a nitrogen-containing heterocyclic compound that has been widely studied for its potential applications in various fields such as medicine, chemistry, and biology. This compound has several advantages and limitations for lab experiments, and it has several potential future directions for research and development. This compound is a promising compound that deserves further investigation and exploitation.
合成法
4,5,11-Trimethyl-5H-quinindoline can be synthesized by various methods, including the Skraup reaction, the Pfitzinger reaction, and the Bischler-Napieralski reaction. The Skraup reaction involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation with nitric acid. The Pfitzinger reaction involves the condensation of an o-aminoaryl ketone with an aldehyde, followed by cyclization with an acid catalyst. The Bischler-Napieralski reaction involves the condensation of an o-aminoaryl ketone with a haloketone or a haloester, followed by cyclization with an acid catalyst. Each method has its own advantages and disadvantages, and the choice of method depends on the specific application.
科学的研究の応用
4,5,11-Trimethyl-5H-quinindoline has been extensively studied for its potential applications in various fields such as medicine, chemistry, and biology. In medicine, this compound has been found to have antibacterial, antiviral, antifungal, and anticancer activities. In chemistry, this compound has been used as a reagent for the detection and determination of various metal ions. In biology, this compound has been used as a fluorescent probe for the detection of DNA and RNA.
特性
CAS番号 |
125157-97-3 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC名 |
4,5,11-trimethylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C18H16N2/c1-11-7-6-9-13-12(2)16-14-8-4-5-10-15(14)19-18(16)20(3)17(11)13/h4-10H,1-3H3 |
InChIキー |
HUXZBSAFJLGENC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C4=CC=CC=C4N=C3N2C)C |
正規SMILES |
CC1=C2C(=CC=C1)C(=C3C4=CC=CC=C4N=C3N2C)C |
その他のCAS番号 |
125157-97-3 |
同義語 |
4,5,11-Trimethyl-5H-quinindoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)
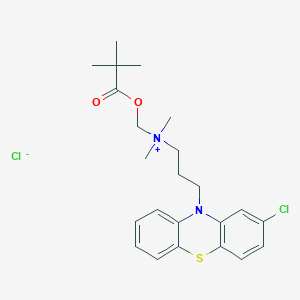
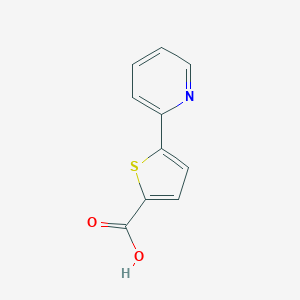



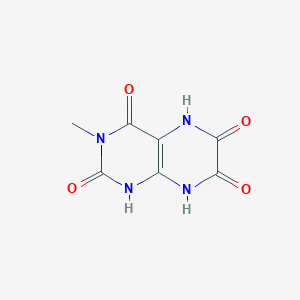
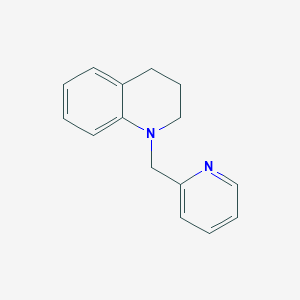
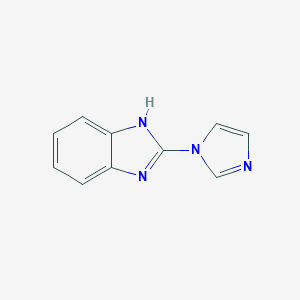
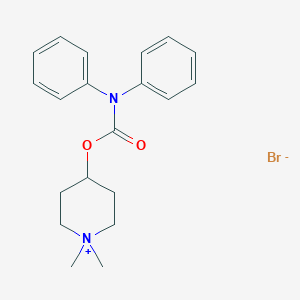

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
